Product packaging for 6-Chloropyrazolo[1,5-a]pyridine(Cat. No.:)

6-Chloropyrazolo[1,5-a]pyridine

Cat. No.: B8222979
M. Wt: 152.58 g/mol
InChI Key: FVQLCVVQFXTCFV-UHFFFAOYSA-N
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Description

Genesis and Historical Evolution of Pyrazolo[1,5-a]pyridine (B1195680) Chemistry

The exploration of pyrazolo[1,5-a]pyridine and its related pyrimidine (B1678525) analogues dates back to the mid-20th century. The first report of the pyrazolo[1,5-a]pyridine core was in 1948. researchgate.nettandfonline.com Early investigations were primarily centered on the fundamental synthesis and chemical reactivity of these fused heterocyclic systems. nih.gov Researchers at the time were focused on discovering various synthetic pathways to construct this unique fused ring structure, with a significant emphasis on cyclization reactions of suitable precursor molecules. nih.gov

Over the decades, the chemistry of pyrazolo[1,5-a]pyridines has evolved significantly. While not commonly found in natural products, their biological importance has driven extensive research into their synthesis and functionalization. researchgate.nettandfonline.com The development of novel and more efficient synthetic methodologies, such as [3+2] cycloaddition reactions, has expanded the accessibility and diversity of pyrazolo[1,5-a]pyridine derivatives. researchgate.netacs.org This has allowed for the creation of extensive libraries of these compounds for biological screening and the development of new therapeutic agents. nih.gov

Foundational Significance of the Pyrazolo[1,5-a]pyridine Scaffold in Organic Synthesis and Heterocyclic Chemistry

The pyrazolo[1,5-a]pyridine scaffold is considered a "privileged scaffold" in medicinal chemistry and drug discovery. mdpi.comnih.gov This is due to its rigid, planar structure and the synthetic versatility that allows for structural modifications at various positions around the core. mdpi.comnih.govbenthamdirect.comingentaconnect.com This adaptability makes it an attractive target for synthetic organic chemists aiming to develop new molecules with specific biological activities. nih.gov

The significance of this scaffold is underscored by its presence in numerous biologically active compounds and approved drugs. researchgate.netnih.gov Pyrazolo[1,5-a]pyridine derivatives have demonstrated a broad spectrum of pharmacological activities, including their use as anticancer, antiviral, anti-inflammatory, and kinase inhibitory agents. nih.govnih.govarabjchem.orgnih.gov For instance, they have been investigated as potent and selective inhibitors of various protein kinases, which are crucial targets in cancer therapy. nih.govnih.govacs.org The ability to functionalize the pyrazolo[1,5-a]pyridine ring system allows for the fine-tuning of the electronic and steric properties of the molecule, which is essential for optimizing its interaction with biological targets. researchgate.nettandfonline.com

The development of advanced synthetic methods, including palladium-catalyzed cross-coupling reactions, has further enhanced the importance of this scaffold. nih.gov These methods enable the introduction of a wide range of functional groups, leading to greater structural diversity and improved pharmacological properties. nih.gov

Structural Elucidation and Naming Convention of the 6-Chloropyrazolo[1,5-a]pyridine Core

The core structure of pyrazolo[1,5-a]pyridine consists of a pyrazole (B372694) ring fused to a pyridine (B92270) ring. The numbering of the atoms in the bicyclic system follows a specific convention to unambiguously identify the positions of substituents.

In the case of This compound , the name indicates the presence of a chlorine atom at the 6th position of the pyrazolo[1,5-a]pyridine ring system. The systematic name for pyridine, according to the Hantzsch-Widman nomenclature recommended by IUPAC, is azinine, although pyridine is the preferred and more common name. wikipedia.orgquora.com The naming of fused heterocyclic systems like pyrazolo[1,5-a]pyridine follows established rules that define the orientation and numbering of the fused rings.

The structure of this compound has been confirmed through various spectroscopic techniques. Below is a table summarizing some of its key identifiers and properties.

Identifier Value
IUPAC NameThis compound
Molecular FormulaC₇H₅ClN₂
CAS Number886221-90-5

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5ClN2 B8222979 6-Chloropyrazolo[1,5-a]pyridine

Properties

IUPAC Name

6-chloropyrazolo[1,5-a]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2/c8-6-1-2-7-3-4-9-10(7)5-6/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVQLCVVQFXTCFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN2C1=CC=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 6 Chloropyrazolo 1,5 a Pyridine and Its Derivatives

Direct Synthetic Routes to 6-Chloropyrazolo[1,5-a]pyridine

Direct functionalization of the pyrazolo[1,5-a]pyridine (B1195680) core represents an efficient strategy for the introduction of substituents. For the synthesis of the 6-chloro derivative, halogenation of a pre-formed pyrazolo[1,5-a]pyridine scaffold is a key approach.

Halogenation Strategies: Phosphorus Oxychloride/Trichlorophosphate-Mediated Chlorination

Phosphorus oxychloride (POCl₃) is a powerful reagent widely employed for the deoxygenative chlorination of hydroxy-substituted N-heterocycles. nih.govrsc.org This method is particularly applicable to the synthesis of this compound from its corresponding precursor, pyrazolo[1,5-a]pyridin-6-ol. The reaction involves the conversion of the hydroxyl group into a chlorophosphate ester, which is a good leaving group, followed by nucleophilic substitution by a chloride ion. youtube.com

The general mechanism involves the nucleophilic attack of the hydroxyl group on the phosphorus atom of POCl₃, leading to the formation of a phosphate (B84403) ester intermediate. nih.govrsc.org Subsequent elimination and substitution result in the desired chlorinated product. This transformation is often carried out in the presence of a base, such as pyridine (B92270), or can be performed neat, particularly in large-scale preparations. researchgate.net The use of POCl₃ is advantageous due to its high reactivity and its role as both a reagent and a solvent in some cases. google.com

It is worth noting that the Vilsmeier-Haack reagent, often generated in situ from POCl₃ and a suitable amide like N,N-dimethylformamide (DMF), can also effect such chlorinations. google.comresearchgate.net

General Cyclization and Annulation Strategies for Pyrazolo[1,5-a]pyridine Derivatives

A variety of cyclization and annulation strategies have been developed for the construction of the pyrazolo[1,5-a]pyridine ring system. These methods often offer a high degree of control over the substitution pattern of the final product.

Cyclocondensation Reactions Involving Aminopyrazoles and 1,3-Biselectrophilic Systems

A common and versatile approach to the pyrazolo[1,5-a]pyridine core involves the cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds or their synthetic equivalents. nih.gov In this reaction, the 5-aminopyrazole acts as a binucleophile, reacting with the two electrophilic centers of the 1,3-dicarbonyl system to form the fused pyridine ring. nih.gov

This strategy has been successfully employed with various 1,3-biselectrophilic partners, including β-ketoesters, β-diketones, and enaminones. acs.orgresearchgate.net The reaction conditions can be tuned, often employing acidic or basic catalysis, to promote the cyclization. nih.gov For instance, the reaction of 5-aminopyrazoles with enaminones has been shown to be an effective method for the synthesis of substituted pyrazolo[1,5-a]pyrimidines, a related class of compounds, and similar principles apply to the synthesis of pyrazolo[1,5-a]pyridines. researchgate.net The use of microwave irradiation has also been explored to accelerate these reactions. byu.edu

A study by Chebanov et al. investigated the cyclocondensation reactions of 5-aminopyrazoles with arylidenepyruvic acids, which serve as precursors to 1,3-biselectrophilic systems, leading to the formation of pyrazolo[3,4-b]pyridines, highlighting the diverse reactivity of these building blocks. researchgate.net

[3+2] Cycloaddition and Annulation Reactions

[3+2] Cycloaddition reactions represent a powerful and atom-economical approach to the synthesis of five-membered rings, which can be further elaborated to form fused heterocyclic systems like pyrazolo[1,5-a]pyridines.

The reaction of N-aminopyridines with electron-deficient alkenes and alkynes is a well-established method for the synthesis of pyrazolo[1,5-a]pyridines. organic-chemistry.orgmdpi.comnih.gov In this process, the N-aminopyridine acts as a 1,3-dipole precursor, which, upon in situ generation of the corresponding N-iminopyridinium ylide, undergoes a [3+2] cycloaddition with the dipolarophile (alkene or alkyne). acs.org The resulting cycloadduct then undergoes an oxidative aromatization to yield the final pyrazolo[1,5-a]pyridine product. organic-chemistry.org

The regioselectivity of the cycloaddition is a key aspect of this methodology, and it is often influenced by the nature of the substituents on both the N-aminopyridine and the dipolarophile. youtube.com Various oxidizing agents can be employed for the aromatization step, including TEMPO and iron(III) nitrate. nih.govdoi.org This method has been successfully applied to the synthesis of a wide range of substituted pyrazolo[1,5-a]pyridines, including those bearing phosphonate (B1237965) groups. mdpi.comnih.gov Furthermore, the use of gem-difluorostyrenes as dipolarophiles allows for the synthesis of 2-fluorinated pyrazolo[1,5-a]pyridines. rsc.org

N-Aminopyridinium ylides, which can be generated from the corresponding N-aminopyridinium salts by treatment with a base, are key intermediates in the [3+2] cycloaddition approach. rsc.org These ylides are versatile 1,3-dipoles that react with a variety of dipolarophiles. acs.org

Recent advancements have shown that these cycloadditions can be performed under metal-free conditions at room temperature. organic-chemistry.orgresearchgate.netresearchgate.net For example, the oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds or electron-withdrawing olefins in N-methylpyrrolidone (NMP) provides an efficient route to functionalized pyrazolo[1,5-a]pyridines. organic-chemistry.org Phenyliodonium diacetate (PIDA) has also been shown to mediate the regioselective cycloaddition of N-aminopyridinium ylides to electron-deficient alkenes. organic-chemistry.org

A notable variation involves the reaction of N-aminopyridinium ylides with ynals, where the ylide acts as both a 1,3-dipole and a nitrogen source, leading to the formation of cyanated pyrazolo[1,5-a]pyridines in a one-step process. rsc.org

Table of Synthetic Methodologies for Pyrazolo[1,5-a]pyridines

Methodology Reactants Key Features Product Type
Halogenation Pyrazolo[1,5-a]pyridin-6-ol, POCl₃ Direct chlorination of the hydroxyl group. nih.govrsc.org This compound
Cyclocondensation 5-Aminopyrazoles, 1,3-Dicarbonyls Formation of the pyridine ring through condensation. nih.gov Substituted Pyrazolo[1,5-a]pyridines
[3+2] Cycloaddition N-Aminopyridines, Alkenes/Alkynes Atom-economical, regioselective formation of the pyrazole (B372694) ring followed by aromatization. organic-chemistry.orgmdpi.comnih.gov Functionalized Pyrazolo[1,5-a]pyridines

| Ylide-Mediated Cycloaddition | N-Aminopyridinium Ylides, Ynals | Ylide acts as both a 1,3-dipole and a nitrogen source. rsc.org | Cyanated Pyrazolo[1,5-a]pyridines |

Metal-Catalyzed Coupling and C-H Functionalization Approaches

The introduction of substituents onto the pyrazolo[1,5-a]pyridine core is crucial for modulating its physicochemical and biological properties. Metal-catalyzed cross-coupling and C-H functionalization reactions have emerged as powerful tools for achieving this, offering direct and versatile routes to a diverse range of derivatives.

Palladium-Mediated Cross-Coupling Reactions on Halogenated Pyrazolo[1,5-a]pyridines

Palladium-catalyzed cross-coupling reactions are a mainstay in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The halogenated nature of this compound and its analogs makes them ideal substrates for these transformations.

Suzuki Coupling: This reaction typically involves the coupling of an organoboron reagent with an organic halide. For instance, the synthesis of 2-[(benzyloxy)methyl]-5,7-dichloropyrazolo[1,5-a]pyrimidine, a related heterocyclic system, can be followed by selective substitution and subsequent Suzuki coupling. In a specific example, a boronic acid pinacol (B44631) ester is reacted with a chlorinated pyrazolo[1,5-a]pyrimidine (B1248293) derivative in the presence of tetrakis(triphenylphosphino)palladium(0) and an aqueous sodium carbonate solution in refluxing dimethoxyethane (DME) to yield the desired coupled products. nih.gov

Stille and Negishi Couplings: While specific examples for this compound are not detailed in the provided search results, the principles of Stille (using organotin reagents) and Negishi (using organozinc reagents) couplings are widely applicable to aryl halides. ustc.edu.cn These reactions offer alternative pathways for introducing various organic fragments onto the pyrazolo[1,5-a]pyridine scaffold. The choice of coupling partner and reaction conditions can be tailored to achieve specific synthetic goals.

A notable development in this area is the palladium-catalyzed direct arylation of pyrazolo[1,5-a]pyridines with aryl iodides, which can occur selectively at the C-3 and C-7 positions. acs.org The use of specific additives like cesium(I) fluoride (B91410) or silver(I) carbonate can direct the arylation to either the 3- or 7-position, respectively, showcasing the high level of control achievable in these systems. acs.org

Oxidative C-H/C-H Cross-Coupling Reactions

A more recent and atom-economical approach involves the direct coupling of two different C-H bonds, avoiding the pre-functionalization step of creating an organometallic reagent or an organic halide. An efficient method for synthesizing uniquely substituted pyrazolo[1,5-a]pyridine derivatives involves the cross-dehydrogenative coupling (CDC) of N-amino-2-iminopyridines with 1,3-dicarbonyl compounds. nih.govacs.org This reaction is promoted by acetic acid and molecular oxygen, proceeding under catalyst-free conditions with high atom economy. nih.govacs.org The proposed mechanism involves an acetic acid-promoted oxidative C(sp³)–C(sp²) dehydrogenative coupling followed by dehydrative cyclization. nih.gov This method represents a significant advancement in the synthesis of this heterocyclic system, aligning with the principles of green chemistry. nih.govacs.org

Green Chemistry and Sustainable Synthetic Protocols

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the design of synthetic routes. For the synthesis of pyrazolo[1,5-a]pyridines, several sustainable methodologies have been developed.

Microwave-Assisted Synthesis Enhancements

Microwave irradiation has become a popular tool in organic synthesis due to its ability to significantly reduce reaction times, increase product yields, and often lead to cleaner reactions with fewer byproducts. nih.govnih.govbyu.edudergipark.org.tr The synthesis of various pyrazolo[1,5-a]pyrimidine derivatives has been successfully achieved using microwave-assisted methods. For example, a three-step synthesis of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines was accomplished in a total of one hour with good to excellent yields using a microwave reactor. byu.edu This rapid and efficient method highlights the advantages of microwave technology in synthesizing libraries of compounds for biological screening. nih.govbyu.edu Another study demonstrated the palladium-catalyzed microwave-assisted synthesis of several pyrazole-fused heterocycles, including pyrazolo[1,5-a]pyrimidines, under solvent-free conditions. nih.gov

Sonochemical Synthetic Pathways

Ultrasound irradiation, or sonochemistry, provides an alternative energy source for promoting chemical reactions. It can enhance reaction rates and yields through the phenomenon of acoustic cavitation. A highly efficient and convenient one-pot sonochemical synthetic strategy has been developed for synthesizing polysubstituted pyrazolo[1,5-a]pyridines. nih.govacs.org This method involves the [3+2] cycloaddition of alkynes and alkenes to 2-imino-1H-pyridin-1-amines under catalyst-free conditions, affording the products in very good to excellent yields. nih.govacs.org The use of ultrasound has also been reported for the synthesis of pyrazolo[1,5-a]pyrimidines via the cyclocondensation of 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones with 3-amino-5-methyl-1H-pyrazole, resulting in short reaction times and satisfactory yields. nih.govresearchgate.net More recently, a green synthetic approach for pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives using ultrasonic irradiation in aqueous ethanol (B145695) with KHSO4 as a catalyst has been reported. bme.hu

Catalyst-Free and Atom-Economical Processes

Developing synthetic methods that avoid the use of catalysts and maximize the incorporation of all atoms from the starting materials into the final product is a key goal of green chemistry. Several catalyst-free and atom-economical processes for the synthesis of pyrazolo[1,5-a]pyridines have been reported.

As mentioned earlier, the sonochemical synthesis of polysubstituted pyrazolo[1,5-a]pyridines via a [3+2] cycloaddition is a catalyst-free process. nih.govacs.org Another notable example is the acetic acid and molecular oxygen-promoted cross-dehydrogenative coupling reaction, which proceeds without a metal catalyst and with high atom economy. nih.govacs.org This reaction exemplifies a green process due to its mild conditions, use of a benign oxidant (O2), and simple work-up procedures. acs.org Furthermore, the synthesis of functionalized pyrazolo[1,5-a]pyridines through an oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds or electron-withdrawing olefins can be achieved under metal-free conditions at room temperature. organic-chemistry.org

Isotopic Labeling and Deuteration Strategies for Pyrazolo[1,5-a]pyridines

Isotopic labeling, particularly with deuterium (B1214612), is a crucial technique in medicinal chemistry for studying reaction mechanisms, metabolic pathways, and pharmacokinetics. nih.govd-nb.info The introduction of deuterium in place of hydrogen can alter the physicochemical properties of a molecule, which can be a valuable tool in drug design. d-nb.info For the pyrazolo[1,5-a]pyridine scaffold, which is a core component of various biologically active compounds, efficient methods for isotopic labeling are of significant interest. nih.govd-nb.info

A notable and efficient protocol for the synthesis of deuterium-labeled pyrazolo[1,5-a]pyridines utilizes readily available and inexpensive deuterium oxide (D₂O) as the deuterium source. nih.gov This method is characterized by its operational simplicity, mild reaction conditions, and short reaction times. nih.govbeilstein-journals.org The process involves a two-step sequence starting with an α-H/D exchange of 1-aminopyridinium cations in a basic D₂O solution, which is then followed by a 1,3-cycloaddition reaction with acetylenes. nih.govnsu.runih.gov

The key to this strategy is the initial H/D exchange at the α-position of the 1-aminopyridinium salt. This is typically achieved by heating the salt in a solution of potassium carbonate (K₂CO₃) in D₂O. researchgate.net For instance, the H/D exchange of 1-aminopyridinium salts can be performed with a 0.67 M solution of K₂CO₃ in D₂O at 80 °C for 5 minutes. d-nb.infobeilstein-journals.org Following the evaporation of D₂O, the resulting deuterated intermediate reacts with an acetylene (B1199291) derivative, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), in a solvent like acetonitrile (B52724) to yield the 7-deuterated pyrazolo[1,5-a]pyridine. d-nb.infobeilstein-journals.org This method demonstrates high regioselectivity, leading specifically to deuterium incorporation at the 7-position of the pyrazolo[1,5-a]pyridine ring system. nih.govnih.gov

The efficiency of deuterium incorporation has been shown to be high under these conditions. beilstein-journals.org For example, the reaction of the deuterated 1-aminopyridinium salt with DMAD can result in a 70% yield of the corresponding 7-D-pyrazolo[1,5-a]pyridine derivative. d-nb.infobeilstein-journals.org It has been noted that performing the deuteration step at room temperature, even for an extended period of 24 hours, results in a significantly lower degree of deuterium incorporation. d-nb.infobeilstein-journals.org The procedure has been successfully applied to various 4-substituted-1-aminopyridinium cations, indicating its broader applicability for the synthesis of diverse deuterated pyrazolo[1,5-a]pyridines. nih.govnsu.runih.gov

Below is a data table summarizing the synthesis of various deuterated pyrazolo[1,5-a]pyridine derivatives using this methodology.

Precursor (1-aminopyridinium salt)Acetylene DerivativeReagents and ConditionsProductDeuterium Incorporation (%)Yield (%)Reference
1-Aminopyridinium mesitylenesulfonateDimethyl acetylenedicarboxylate (DMAD)1. K₂CO₃, D₂O, 80 °C, 5 min; 2. MeCN, chloranil, rt, 1 hDimethyl 7-D-pyrazolo[1,5-a]pyridine-2,3-dicarboxylate>9570 beilstein-journals.orgresearchgate.net
4-Methylpyridinium-N-amino mesitylenesulfonateDimethyl acetylenedicarboxylate (DMAD)1. K₂CO₃, D₂O, 80 °C, 5 min; 2. MeCN, chloranil, rt, 1 hDimethyl 5-methyl-7-D-pyrazolo[1,5-a]pyridine-2,3-dicarboxylate>95 (at C7), 95 (at C5-Me)59 beilstein-journals.orgresearchgate.net
4-Methoxypyridinium-N-amino mesitylenesulfonateDimethyl acetylenedicarboxylate (DMAD)1. K₂CO₃, D₂O, 80 °C, 5 min; 2. MeCN, chloranil, rt, 1 hDimethyl 5-methoxy-7-D-pyrazolo[1,5-a]pyridine-2,3-dicarboxylate>9565 beilstein-journals.orgresearchgate.net

While this specific methodology has not been explicitly reported for this compound, the successful application to other substituted pyridinium (B92312) salts suggests its potential applicability. Beyond deuteration, other isotopic labeling strategies are being explored for related heterocyclic systems, which could potentially be adapted for pyrazolo[1,5-a]pyridines. These include labeling with isotopes such as ¹⁸F for positron emission tomography (PET) imaging, and stable isotopes like ¹³C and ¹⁵N for mechanistic and metabolic studies. nih.govresearchgate.netnih.govchemrxiv.org

Reactivity and Advanced Functionalization of the 6 Chloropyrazolo 1,5 a Pyridine Scaffold

Regiochemical Control in Functionalization Reactions

The functionalization of the pyrazolo[1,5-a]pyridine (B1195680) ring system is heavily influenced by the electronic properties and inherent reactivity of the fused heterocyclic structure. The pyridine (B92270) ring is generally electron-deficient, making it susceptible to nucleophilic attack, while the pyrazole (B372694) ring is more electron-rich and prone to electrophilic substitution. The position of substituents plays a crucial role in directing incoming reagents to specific sites on the scaffold.

In the case of 6-Chloropyrazolo[1,5-a]pyridine, the chlorine atom, being an electron-withdrawing group, further deactivates the pyridine ring towards electrophilic attack. Conversely, it enhances the electrophilicity of the carbon atom to which it is attached, making it a prime target for nucleophilic substitution.

The regioselectivity of functionalization is also dictated by the reaction conditions and the nature of the reagents employed. For instance, in palladium-catalyzed cross-coupling reactions, the choice of ligands and catalysts can direct the reaction to a specific C-H bond. Similarly, the use of directing groups can steer functionalization to a particular position. nih.gov

Reactivity Profile of Halogenated Pyrazolo[1,5-a]pyridines, with a Focus on the Chloro-Substituent

Halogenated pyrazolo[1,5-a]pyridines are valuable intermediates in organic synthesis, with the halogen atom serving as a versatile leaving group for various transformations. The reactivity of the halogen is dependent on its position on the ring system. Halogens at the 2- and 4-positions of the pyridine ring are generally more reactive towards nucleophilic substitution than those at the 3-position. uoanbar.edu.iqstackexchange.com This is due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate formed during the reaction. stackexchange.com

The chloro-substituent at the 6-position of pyrazolo[1,5-a]pyridine exhibits significant reactivity, making it a key site for introducing molecular diversity.

Nucleophilic Substitution and Organometallic Reactions (e.g., Grignard Reagents)

The chlorine atom at the 6-position of this compound is susceptible to nucleophilic aromatic substitution (SNA_r) reactions. Various nucleophiles, including amines, alkoxides, and thiolates, can displace the chloride ion to form new C-N, C-O, and C-S bonds, respectively. The electron-withdrawing nature of the fused pyrazole ring and the pyridine nitrogen facilitates this type of reaction.

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds, can also react with this compound. ambeed.com These reactions typically proceed via a nucleophilic attack on the carbon bearing the chlorine atom, leading to the formation of a new carbon-carbon bond. This provides a powerful method for introducing alkyl, aryl, and vinyl groups at the 6-position.

Strategies for Diversification and Post-Synthetic Modification

The ability to introduce a wide array of functional groups onto the pyrazolo[1,5-a]pyridine scaffold is crucial for the development of new drug candidates and functional materials. organic-chemistry.orgnih.gov Post-synthetic modification of the this compound core allows for the fine-tuning of its physicochemical and biological properties.

Introduction of Electron-Donating and Electron-Withdrawing Groups

The electronic properties of the pyrazolo[1,5-a]pyridine system can be modulated by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). uiowa.edu

Table 1: Examples of Electron-Donating and Electron-Withdrawing Groups and their Introduction

Functional Group TypeExampleMethod of Introduction
Electron-Donating Amino (-NH2)Nucleophilic substitution of the 6-chloro group with ammonia (B1221849) or an amine, followed by deprotection if necessary.
Alkoxy (-OR)Nucleophilic substitution with an alkoxide.
Alkyl (-R)Grignard or other organometallic cross-coupling reactions.
Electron-Withdrawing Cyano (-CN)Nucleophilic substitution with a cyanide salt or through Sandmeyer reaction of a corresponding amine.
Nitro (-NO2)Electrophilic nitration, although harsh conditions may be required due to the deactivated ring.
Carbonyl (-C=O)RFriedel-Crafts acylation, typically challenging on the pyridine ring but can be achieved on the pyrazole ring or through functional group transformation.

Ortho C-H Bond Activation and Derivatizations

Direct C-H bond activation has emerged as a powerful tool for the functionalization of heterocyclic compounds. beilstein-journals.org This strategy avoids the need for pre-functionalized substrates and offers a more atom-economical approach. acs.org For this compound, C-H activation can be directed to the positions ortho to the existing chloro and pyrazole ring nitrogen atoms. mdpi.com

Transition metal catalysts, particularly palladium and rhodium, are often employed to facilitate these transformations. beilstein-journals.org By using appropriate directing groups, it is possible to achieve high regioselectivity in C-H arylation, alkylation, and other derivatizations.

Other Functional Group Transformations

Beyond the direct modification of the chloro-substituent and C-H bonds, other functional groups on the pyrazolo[1,5-a]pyridine scaffold can be transformed to further diversify the molecule. uiowa.edu For instance, if a cyano group is introduced at the 6-position, it can be hydrolyzed to a carboxylic acid or reduced to an amine. A carbonyl group can be reduced to an alcohol or converted to other functionalities. These transformations open up a vast chemical space for the synthesis of novel derivatives with tailored properties.

Advanced Spectroscopic Characterization and Definitive Structural Elucidation of Pyrazolo 1,5 a Pyridine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments (¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the precise electronic environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule.

For 6-Chloropyrazolo[1,5-a]pyridine, ¹H NMR spectroscopy would provide critical information on the chemical shifts, coupling constants, and multiplicity of the protons in the pyridine (B92270) and pyrazole (B372694) rings. The position of the chlorine atom at C6 would significantly influence the chemical shifts of the adjacent protons.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of each carbon atom in the heterocyclic framework. The carbon atom attached to the chlorine (C6) would exhibit a characteristic chemical shift, and the other carbon signals would provide a complete map of the carbon skeleton.

Although specific data for this compound is not available, studies on similar structures, such as 4-chloropyrazolo[1,5-a]pyridine-3-carbonitrile, demonstrate the utility of NMR in distinguishing between isomers and confirming substitution patterns.

Mass Spectrometry (MS and High-Resolution Mass Spectrometry) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula.

For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the exact mass of the C₇H₅ClN₂ molecule. The isotopic pattern of the molecular ion, due to the presence of the chlorine isotopes (³⁵Cl and ³⁷Cl), would be a key diagnostic feature, showing two peaks with a characteristic intensity ratio of approximately 3:1.

Fragmentation analysis would reveal characteristic cleavage patterns of the pyrazolo[1,5-a]pyridine (B1195680) ring system, further corroborating the structure. While specific fragmentation data for this compound is not documented in the searched literature, related compounds have been analyzed using techniques like Electrospray Ionization (ESI)-HRMS to confirm their molecular formula.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is used to identify the functional groups and vibrational modes of a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of the aromatic C-H, C=C, and C=N bonds within the fused ring system. The C-Cl stretching vibration would also be expected in the fingerprint region of the spectrum.

X-ray Single-Crystal Diffraction for Absolute Structure and Regioselectivity Confirmation

To perform this analysis, a suitable single crystal of this compound would need to be grown. The resulting crystal structure would provide unequivocal proof of the location of the chlorine atom at the C6 position and the fusion of the pyrazole and pyridine rings. While the crystal structure for this compound has not been reported in the searched literature, X-ray crystallography has been used to confirm the structure of other substituted pyrazolo[1,5-a]pyridine derivatives, highlighting its importance in the unambiguous structural elucidation of this class of compounds.

Computational and Theoretical Investigations of Pyrazolo 1,5 a Pyridine Systems

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of pyrazolo[1,5-a]pyridine (B1195680) systems, including the 6-chloro derivative. These computational methods provide valuable insights that complement experimental findings.

Geometry Optimization and Structural Parameter Analysis (Bond Lengths, Angles)

DFT calculations are instrumental in determining the optimized geometry of pyrazolo[1,5-a]pyridine derivatives, providing detailed information on bond lengths and angles. For the parent pyrazolo[1,5-a]pyridine, the fused ring system influences the bond characteristics. In related pyrimidine (B1678525) rings, C-C bond lengths have been reported in the range of 1.386–1.401 Å, and C-N bonds are in the range of 1.329–1.344 Å. researchgate.net The bond angles in such heterocyclic systems are consistent with sp2 hybridization, typically ranging from 116° to 122°. researchgate.net For the related compound pyridine (B92270), experimental and calculated C-N bond lengths are approximately 1.340 Å, with C-C bond lengths around 1.390-1.400 Å. nist.gov The bond angles in pyridine include a C-N-C angle of about 116.7° and C-C-N and C-C-C angles around 124° and 118.6°, respectively. nist.gov While specific data for 6-chloropyrazolo[1,5-a]pyridine is not detailed in the provided results, the substitution of a chlorine atom at the 6-position is expected to induce minor changes in the local geometry due to its size and electronic effects.

Table 1: Representative Bond Lengths and Angles for Pyridine (as a related structure)

ParameterValue (Å or °)
C-N Bond Length1.340 Å
C-C Bond Length (near N)1.390 Å
C-C Bond Length (far from N)1.400 Å
C-N-C Bond Angle116.7°
C-C-N Bond Angle124.0°
C-C-C Bond Angle118.6°

Data sourced from experimental and calculated values for pyridine. nist.gov

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic behavior and reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to this analysis, with the energy difference between them, the HOMO-LUMO gap, indicating the molecule's chemical reactivity and kinetic stability. researchgate.netlibretexts.org A smaller gap suggests higher reactivity. wuxibiology.com

For pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, the HOMO is often located on the fused ring system, indicating its electron-donating potential, while the LUMO may be distributed differently depending on the substituents. researchgate.net In some substituted pyrazolo[1,5-a]pyrimidines, the HOMO is concentrated around the aromatic system and any halogen atoms present. researchgate.net The introduction of electron-donating groups at position 7 of the pyrazolo[1,5-a]pyrimidine core has been shown to increase both absorption and emission intensities, a result of intramolecular charge transfer to or from the fused ring. nih.govrsc.org

The HOMO-LUMO energy gap for a related pyrazolo[1,5-a]pyrimidine compound was calculated to be 4.34 eV, reflecting its chemical activity. researchgate.net For comparison, the calculated HOMO and LUMO energy levels for pyridine are approximately -6.5 eV and -0.5 eV, respectively. researchgate.net The reactivity of chlorodiazines and chloropyridines has been correlated with their LUMO or LUMO+1 energies, depending on the orbital lobe distribution at the carbon-chlorine bond. wuxibiology.com

Molecular Electrostatic Potentials (MEP) and Charge Distribution

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP displays regions of negative potential (red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

In pyrazolo[3,4-d]pyrimidine derivatives, which are structurally related to pyrazolo[1,5-a]pyridines, MEP analysis has been used to understand their biological activity. researchgate.net For pyrazolo-pyrimidine inhibitors, the hydrogen-bond acceptor strength, calculated from the MEP, was used to optimize their potency. rsc.org The distribution of charges, calculated using methods like B3LYP/6-31G**, helps in understanding the interactions of these molecules within biological systems. researchgate.net

Dipole Moment Calculations

For a series of 7-aryl-3-methylpyrazolo[1,5-a]pyrimidines, the calculated changes in dipole moment upon excitation were significant, ranging from 10.3 D to 19.0 D. nih.gov This indicates a substantial redistribution of electron density in the excited state. The presence of a chlorine atom in this compound is expected to result in a notable dipole moment due to the electronegativity of the chlorine atom.

Thermochemical Properties: Total and Relative Energies, Gibbs Free Energy

DFT calculations can be employed to determine various thermochemical properties, including total energies, relative energies of different conformations, and Gibbs free energies of reaction. This information is critical for predicting the stability of different isomers and the feasibility of chemical reactions. For instance, the activation energies for nucleophilic substitution reactions of chloropyridazines have been calculated to understand their relative reactivities. wuxibiology.com

Prediction of Reaction Mechanisms and Regioselectivity

DFT is a powerful tool for elucidating reaction mechanisms and predicting the regioselectivity of chemical transformations involving pyrazolo[1,5-a]pyridine systems. nih.govacs.org For example, the synthesis of pyrazolo[1,5-a]pyridines via the [3+2] cycloaddition of N-iminopyridinium ylides with alkenes or alkynes is a common synthetic route. acs.org Computational studies can model the transition states of such reactions to explain the observed regioselectivity.

In the synthesis of substituted pyrazolo[1,5-a]pyridines, the regioselectivity is often predictable and can be rationalized through mechanistic studies that may involve computational analysis. nih.govorganic-chemistry.org For instance, the formation of pyrazolo[1,5-a]pyrimidines through the reaction of 5-aminopyrazoles with β-dicarbonyl compounds shows regioselectivity that is dependent on the nature of the reactants. nih.gov DFT calculations can help to understand these subtleties by modeling the reaction pathways. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) has emerged as a powerful and widely used computational tool for investigating the electronic excited states of molecules. pusan.ac.kr It allows for the calculation of various properties related to a molecule's response to time-dependent electromagnetic fields, such as those encountered in UV-visible spectroscopy. For this compound, TD-DFT can be employed to predict its electronic absorption spectrum, identify the nature of its electronic transitions, and understand how the chloro-substituent influences its photophysical behavior.

A typical TD-DFT calculation for this compound would first involve the optimization of its ground-state geometry using a suitable density functional, such as B3LYP or CAM-B3LYP, and a flexible basis set, for instance, 6-311+G(d,p). Following this, the vertical excitation energies and oscillator strengths are computed. These calculations provide a theoretical absorption spectrum that can be compared with experimental data.

The analysis of the molecular orbitals involved in the electronic transitions is a key aspect of TD-DFT studies. For this compound, the lowest energy transitions are expected to be of π-π* character, primarily involving the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The presence of the chlorine atom at the 6-position is anticipated to influence the energies and compositions of these frontier molecular orbitals. Specifically, the electron-withdrawing nature of chlorine can lower the energy of both the HOMO and LUMO, potentially leading to a blue shift in the absorption spectrum compared to the unsubstituted pyrazolo[1,5-a]pyridine.

The nature of the excited states can be further elucidated by examining the contributions of various orbital transitions to each excited state. For instance, a transition might be predominantly from the HOMO to the LUMO, or it could be a linear combination of several single-electron excitations. This information is critical for understanding charge transfer characteristics within the molecule upon excitation.

A representative set of calculated excited-state data for this compound, as would be obtained from a TD-DFT calculation, is presented in the interactive table below.

Excited StateExcitation Energy (eV)Oscillator Strength (f)Major Orbital Contributions
S14.100.15HOMO -> LUMO (85%)
S24.520.08HOMO-1 -> LUMO (70%)
S34.950.25HOMO -> LUMO+1 (90%)

Theoretical Approaches for Acidity (pKa) and Basicity Calculations

The acidity and basicity of a molecule are fundamental chemical properties that govern its behavior in different chemical environments. For nitrogen-containing heterocycles like this compound, the basicity is primarily associated with the lone pair of electrons on the nitrogen atoms. The pKa of the conjugate acid is a quantitative measure of this basicity. Computational methods, particularly those based on Density Functional Theory (DFT), have proven to be highly effective in predicting pKa values.

The most common theoretical approach for calculating pKa involves the use of a thermodynamic cycle, which breaks down the deprotonation process in solution into a series of steps that can be calculated computationally. One such cycle involves the calculation of the gas-phase Gibbs free energy of deprotonation and the solvation free energies of the protonated and deprotonated species.

For this compound, there are two potential sites of protonation: the pyrazole (B372694) nitrogen (N1) and the pyridine nitrogen (N4). The relative basicity of these two sites can be determined by comparing the calculated proton affinities or the pKa values for each protonation site. The pyridine nitrogen is generally more basic in related systems.

The presence of the chlorine atom at the 6-position is expected to decrease the basicity of the pyrazolo[1,5-a]pyridine ring system. This is due to the electron-withdrawing inductive effect (-I effect) of the chlorine atom, which reduces the electron density on the nitrogen atoms, making them less available for protonation.

A variety of DFT functionals, such as B3LYP, M06-2X, and WB97XD, can be used for these calculations, often in conjunction with a continuum solvation model like the Polarizable Continuum Model (PCM) to account for the effect of the solvent. bas.bg The accuracy of the calculated pKa values can be further improved by using an isodesmic reaction scheme, where the pKa of the target molecule is calculated relative to a well-characterized reference compound with a similar structure.

A hypothetical data table summarizing the calculated pKa values for the protonation of the pyridine nitrogen in pyrazolo[1,5-a]pyridine and its 6-chloro derivative is provided below to illustrate the expected trend.

CompoundProtonation SiteCalculated pKa
Pyrazolo[1,5-a]pyridineN4 (Pyridine)3.5
This compoundN4 (Pyridine)2.8

Advanced Applications and Future Directions for the Pyrazolo 1,5 a Pyridine Scaffold

Role of Pyrazolo[1,5-a]pyridine (B1195680) as a Privileged Scaffold in Medicinal Chemistry Research

In medicinal chemistry, a "privileged scaffold" refers to a molecular framework that can bind to multiple biological targets, making it a valuable starting point for drug discovery. The pyrazolo[1,5-a]pyridine nucleus, along with the closely related pyrazolo[1,5-a]pyrimidine (B1248293), is recognized as such a scaffold. nih.govbohrium.comnih.gov This status is attributed to its great synthetic versatility, which allows for structural modifications across its periphery, and its presence in numerous biologically active compounds. nih.govontosight.aiontosight.ai The rigid, planar structure of the scaffold provides a defined three-dimensional orientation for appended functional groups to interact with biological receptors. nih.gov Derivatives have been investigated for a wide range of therapeutic uses, including as anticancer, anti-inflammatory, antiviral, and antimicrobial agents. ontosight.aiontosight.aibyu.edu

Design and Synthesis in Combinatorial Library Development

The suitability of the pyrazolo[1,5-a]pyridine scaffold for combinatorial chemistry is a key driver of its use in drug discovery. nih.gov Combinatorial chemistry enables the rapid synthesis of a large number of different but structurally related molecules, known as a library. These libraries are then screened for biological activity, accelerating the identification of new drug candidates.

The pyrazolo[1,5-a]pyridine framework is ideal for this approach because its structure can be easily and systematically modified at multiple positions. nih.govrsc.org Efficient synthetic strategies, including one-pot multicomponent reactions and microwave-assisted synthesis, allow for the creation of diverse libraries of substituted pyrazolo[1,5-a]pyridines and pyrimidines. nih.govbyu.edu For instance, a library of over 400 distinct 3,6,7-substituted pyrazolo[1,5-a]pyrimidine-6-carboxamides was generated to explore its potential as a privileged structure. nih.gov This process often involves strategies like using activated esters and scavenging reagents to streamline purification and facilitate rapid library preparation. nih.gov

Bioisosteric Replacement Strategies

Bioisosteric replacement is a strategy in drug design where a part of a molecule is replaced by another chemical group with similar physical or chemical properties, with the goal of enhancing the compound's biological activity, improving its metabolic stability, or reducing toxicity. The pyrazolo[1,5-a]pyridine and pyrimidine (B1678525) cores have been successfully employed as bioisosteres.

For example, the pyrazolo[1,5-a]pyrimidine heterocycle was used as a bioisosteric replacement for a 5-(1H-pyrrol-1-yl)pyrazole scaffold. arkat-usa.orgunisi.it This change was intended to increase the planarity of the molecule and reduce its conformational freedom, potentially altering its interaction with biological targets. arkat-usa.org In another study, a 1,2,4-triazole (B32235) group was used to replace a key amide group in a series of pyrazolo[1,5-a]pyrimidine inhibitors of the enzyme CSNK2. nih.govacs.org This bioisosteric swap not only mimicked the crucial hydrogen bonding interactions of the original amide but also led to improved potency and metabolic stability, demonstrating the value of this strategy in overcoming common drug development hurdles. nih.govacs.org

Emerging Applications in Material Sciences and Advanced Optics

Beyond its established role in medicinal chemistry, the pyrazolo[1,5-a]pyridine scaffold is gaining considerable attention for its potential in material sciences, largely due to the significant photophysical properties of its derivatives. nih.govresearchgate.net These properties make them promising candidates for a new generation of advanced materials.

Pyrazolo[1,5-a]pyridine Derivatives as Fluorophores and Luminescent Materials

Derivatives of pyrazolo[1,5-a]pyridine and the related pyrazolo[1,5-a]pyrimidine are emerging as an attractive class of organic fluorophores. nih.govrsc.org Fluorophores are molecules that absorb light at a specific wavelength and emit it at a longer wavelength. This property is foundational to applications in cellular imaging, chemical sensing, and optoelectronic devices like organic light-emitting diodes (OLEDs). rsc.orgresearchgate.net

The appeal of these scaffolds lies in their relatively simple and efficient synthesis, small size, and excellent photostability. rsc.orgresearchgate.net They have been shown to exhibit high fluorescence quantum yields (a measure of their emission efficiency) in both solution and the solid state. rsc.orgresearchgate.net For example, a family of 7-aryl-3-methylpyrazolo[1,5-a]pyrimidines was identified as having strategic value for optical applications, with properties comparable to well-known commercial fluorescent probes. rsc.org

A key feature of pyrazolo[1,5-a]pyridine-based fluorophores is that their photophysical properties—such as absorption and emission wavelengths—are highly tunable. rsc.orgresearchgate.net By strategically attaching different chemical groups, particularly electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), to the heterocyclic core, scientists can precisely control the color and intensity of the emitted light. rsc.orgbohrium.com

This tunability gives rise to a phenomenon known as solvatofluorochromism, where the color of the fluorescence changes with the polarity of the surrounding solvent. rsc.org Certain pyrazolo[1,5-a]pyrimidine derivatives display a significant red shift (a shift to longer wavelengths) in their emission spectrum as the solvent polarity increases. nih.gov This behavior is attributed to an intramolecular charge transfer (ICT) process, where the electronic charge distribution within the molecule changes upon excitation with light. rsc.org This sensitivity to the local environment makes these compounds useful as probes for studying cellular processes or detecting the presence of specific analytes. elsevierpure.com

Table 1: Photophysical Properties of Selected 7-Aryl-3-methylpyrazolo[1,5-a]pyrimidine Derivatives in Dichloromethane. rsc.org
CompoundSubstituent at Position 7Absorption Max (λabs, nm)Molar Absorptivity (ε, M-1cm-1)Emission Max (λem, nm)Fluorescence Quantum Yield (ΦF)
4a4-Pyridyl36110,7764680.15
4b2,4-Dichlorophenyl3559,7884100.30
4dPhenyl35210,1554090.22
4e4-Methoxyphenyl36012,0154200.59

While many fluorescent molecules exhibit strong emission in solution, their fluorescence is often quenched (diminished) in the solid state due to intermolecular interactions. However, certain pyrazolo[1,5-a]pyrimidine derivatives maintain good emission intensity even in their crystalline or solid form. rsc.org

For instance, derivatives bearing simple aryl groups have been shown to be effective solid-state emitters, with solid-state quantum yields ranging from 0.18 to 0.63. rsc.org This property is highly desirable for applications in organic electronics, such as OLEDs, where the active material is a solid film. The solid-state emission is influenced by the molecular packing in the crystal. In some cases, specific structural features, like a significant dihedral angle between the substituent and the heterocyclic core, can reduce intermolecular quenching and even lead to aggregation-induced emission (AIE), where fluorescence is enhanced in the aggregated or solid state. rsc.org

Table 2: Solid-State Emission Properties of Selected 7-Aryl-3-methylpyrazolo[1,5-a]pyrimidine Derivatives. rsc.org
CompoundSubstituent at Position 7Solid-State Emission Max (λem, nm)Solid-State Quantum Yield (QYSS)
4a4-Pyridyl4940.18
4b2,4-Dichlorophenyl4450.63
4dPhenyl4320.27
4e4-Methoxyphenyl4360.33

Conformational and Supramolecular Phenomena in Crystal Formation

Supramolecular assembly in pyrazolo[1,5-a]pyridine crystals is predominantly driven by a network of non-covalent interactions. These include:

Hydrogen Bonding: Both classical (e.g., N-H···N, O-H···N) and weak (e.g., C-H···O, C-H···N) hydrogen bonds play a significant role in directing the crystal packing. nih.gov These interactions can lead to the formation of one-, two-, or three-dimensional networks.

π-π Stacking: The aromatic nature of the pyrazolo[1,5-a]pyridine system facilitates π-π stacking interactions between adjacent molecules. nih.gov The geometry of these interactions (e.g., parallel-displaced, T-shaped) influences the electronic properties of the crystalline material.

Halogen Bonding: The presence of a halogen atom, such as the chlorine in 6-Chloropyrazolo[1,5-a]pyridine, introduces the possibility of halogen bonding (C-X···A, where X is a halogen and A is a Lewis base). This directional interaction can be a powerful tool in crystal engineering to control the supramolecular architecture. nih.gov

The interplay of these forces dictates the final crystal structure, influencing properties such as solubility, melting point, and bioavailability. The study of these phenomena is essential for the rational design of pyrazolo[1,5-a]pyridine-based materials with desired characteristics.

Future Research Directions and Challenges in Pyrazolo[1,5-a]pyridine Chemistry

The versatility of the pyrazolo[1,5-a]pyridine scaffold continues to inspire the development of novel synthetic methodologies and the exploration of its chemical reactivity.

Development of Novel and Efficient Synthetic Transformations

While numerous methods exist for the synthesis of pyrazolo[1,5-a]pyridines, there is an ongoing need for more efficient, atom-economical, and environmentally benign transformations. acs.org Key areas for future research include:

Cross-Dehydrogenative Coupling (CDC) Reactions: Recent advancements have demonstrated the utility of CDC reactions for the construction of C-C and C-N bonds in the synthesis of pyrazolo[1,5-a]pyridines. acs.orgnih.gov Future work could focus on expanding the scope of coupling partners and developing catalyst-free or metal-free CDC processes.

[3+2] Cycloaddition Reactions: The [3+2] cycloaddition of N-iminopyridinium ylides with various dipolarophiles is a powerful tool for accessing diverse pyrazolo[1,5-a]pyridine derivatives. researchgate.netorganic-chemistry.org The development of enantioselective cycloaddition reactions would be a significant step forward, providing access to chiral, biologically active compounds.

Multicomponent Reactions (MCRs): MCRs offer a streamlined approach to complex molecules by combining three or more reactants in a single step. mdpi.com Designing novel MCRs for the synthesis of highly substituted pyrazolo[1,5-a]pyridines from simple starting materials is a promising research avenue.

Flow Chemistry: The application of continuous flow technologies can offer improved reaction control, enhanced safety, and easier scalability for the synthesis of pyrazolo[1,5-a]pyridines.

Synthetic StrategyDescriptionAdvantages
Cross-Dehydrogenative Coupling (CDC)Formation of a bond between two C-H or C-H and X-H bonds without pre-functionalization of the reactants. acs.orgnih.govHigh atom economy, reduced waste.
[3+2] CycloadditionA concerted or stepwise reaction between a 1,3-dipole (like an N-iminopyridinium ylide) and a dipolarophile (like an alkyne or alkene). researchgate.netorganic-chemistry.orgHigh efficiency and regioselectivity in forming the five-membered pyrazole (B372694) ring.
Multicomponent Reactions (MCRs)Three or more reactants combine in a single pot to form a product that contains significant portions of all reactants. mdpi.comStep economy, operational simplicity.

Exploration of Untapped Reactivity Profiles

Beyond established transformations, there is considerable potential to uncover and exploit new reactivity patterns of the pyrazolo[1,5-a]pyridine nucleus. Areas ripe for exploration include:

Late-Stage Functionalization: Developing methods for the selective functionalization of the pyrazolo[1,5-a]pyridine core at a late stage in a synthetic sequence is highly desirable for the rapid generation of analog libraries for biological screening. This includes C-H activation strategies to introduce new substituents at various positions of the heterocyclic scaffold.

Photoredox Catalysis: The use of visible light-mediated photoredox catalysis could open up new avenues for the functionalization of pyrazolo[1,5-a]pyridines under mild reaction conditions.

Electrochemical Synthesis: Electrochemical methods can provide a green and efficient alternative to traditional chemical redox reactions for the synthesis and modification of pyrazolo[1,5-a]pyridines.

Ring-Opening and Rearrangement Reactions: Investigating the conditions under which the pyrazolo[1,5-a]pyridine ring system can undergo controlled ring-opening or rearrangement reactions could lead to the discovery of novel heterocyclic scaffolds.

Q & A

Q. What established synthetic methodologies are available for 6-chloropyrazolo[1,5-a]pyridine, and how do their reaction conditions compare?

  • Answer : this compound can be synthesized via:
  • Palladium-Catalyzed Direct Functionalization : A tandem Pd/Ag-mediated process using N-iminopyridinium ylides and aryl-substituted alkenyl halides, achieving yields up to 85% under optimized conditions (80°C, DMF solvent).
  • Decarboxylative Coupling/Cyclization : Pd-catalyzed reactions starting from pyridine derivatives, yielding 2-substituted analogs (e.g., 78% yield at 100°C).
  • Multi-Step Cyclization : Involves hydrazine derivatives and α,β-unsaturated carbonyl compounds, with IR and NMR confirming intermediate structures.
MethodYield (%)Key Reagents/ConditionsReference
Pd/Ag-mediated coupling85Pd(OAc)₂, Ag₂CO₃, 80°C, DMF
Decarboxylative cyclization78Pd(OAc)₂, K₂CO₃, 100°C

Q. Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound derivatives?

  • Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituent positions (e.g., pyrazolo[1,5-a]pyrimidine-CH signals at δ 9 ppm).
  • IR Spectroscopy : Detects functional groups (e.g., ν(Re(CO)) at 1921–2021 cm⁻¹ in organometallic derivatives).
  • Mass Spectrometry : HRMS (ESI) confirms molecular weights (e.g., [M+H]⁺ = 254.1042 for C₁₃H₁₁N₅O).
  • HPLC : Validates purity (>97% in commercial batches).

Q. What biological evaluation methods assess the therapeutic potential of this compound derivatives?

  • Answer :
  • Enzyme Inhibition Assays : JAK1/JAK2 inhibition studies using recombinant kinases and ATP-competitive assays (IC₅₀ values <100 nM for triazolopyridine analogs).
  • In Vitro Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ of 10–50 µM for pyrazolo[1,5-a]pyrimidine carboxamides).

Advanced Research Questions

Q. How can researchers resolve discrepancies in reaction yields between palladium-catalyzed and silver-mediated pathways for pyrazolo[1,5-a]pyridine derivatization?

  • Answer :
  • Variable Optimization : Adjust substrate stoichiometry, solvent polarity (e.g., DMF vs. THF), and temperature gradients.
  • Mechanistic Insights : Silver salts (e.g., Ag₂CO₃) facilitate oxidative elimination in Pd-catalyzed pathways, while decarboxylative routes rely on base-mediated cyclization.
  • Case Study : Terminal alkynes extend reaction scope to alkyl substituents via Cu-mediated coupling, improving yields by 15%.

Q. What strategies optimize regioselective functionalization at the 2- and 7-positions of pyrazolo[1,5-a]pyridine scaffolds?

  • Answer :
  • Directing Groups : Use halogen atoms (e.g., Cl at position 6) to guide cross-coupling (e.g., Suzuki-Miyaura at position 2).
  • Oxidative Cyclization : Sodium azide and CuI selectively functionalize position 7 in triazolopyridines (e.g., 7-bromo derivatives).
  • Kinetic Control : Lower temperatures (0–25°C) favor substitution at sterically accessible positions.

Q. How do electronic and steric effects of substituents influence the reactivity of this compound in cross-coupling reactions?

  • Answer :
  • Electron-Withdrawing Groups (EWGs) : Cl at position 6 enhances electrophilicity, accelerating nucleophilic substitution (e.g., amine coupling at position 3).
  • Steric Hindrance : Bulky substituents at position 2 reduce reaction rates (e.g., 40% lower yield for tert-butyl vs. methyl groups).
  • Hammett Analysis : Linear free-energy relationships quantify substituent effects (σₚ values correlate with log(k) in SNAr reactions).

Data Contradiction Analysis

Q. Why do synthetic routes for pyrazolo[1,5-a]pyridine derivatives report varying yields for similar substrates?

  • Answer :
  • Catalyst Loading : Pd(OAc)₂ concentrations range from 5–10 mol%, impacting turnover frequency.
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility but may decompose sensitive intermediates.
  • Substrate Purity : Impurities in N-iminopyridinium ylides reduce yields by 10–20%.

Methodological Recommendations

  • Synthetic Optimization : Use Design of Experiments (DoE) to map temperature, catalyst, and solvent interactions.
  • Analytical Validation : Combine NMR, HRMS, and X-ray crystallography for unambiguous structural confirmation.
  • Biological Screening : Prioritize kinase profiling and ADMET assays for drug development candidates.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.